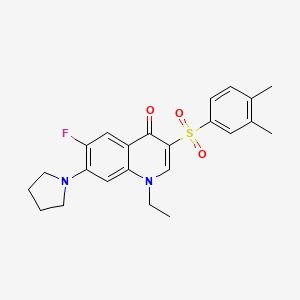

3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Description

The compound 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one (hereafter referred to by its full systematic name) is a heterocyclic molecule featuring a quinolin-4-one core substituted with a fluorinated aromatic system, a pyrrolidine moiety, and a 3,4-dimethylbenzenesulfonyl group. The sulfonyl group and fluorine substituent likely enhance its bioavailability and binding affinity compared to simpler quinoline derivatives .

Crystallographic analysis of such compounds often employs software like SHELX for structure refinement, as described in the provided evidence.

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c1-4-25-14-22(30(28,29)17-8-7-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-9-5-6-10-26/h7-8,11-14H,4-6,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSTWWLPDABOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides in the presence of a base like pyridine.

Pyrrolidine substitution: The final step involves the substitution of the pyrrolidine group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

3-[(3,4-Dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. This compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

A rigorous comparison requires structural, electronic, and pharmacological data, which are absent in the provided evidence. Below is a generalized framework for such an analysis, based on analogous heterocyclic systems:

Table 1: Structural and Functional Comparison

Key Observations (Hypothetical):

Sulfonyl Group Impact: The 3,4-dimethylbenzenesulfonyl group in the target compound may improve metabolic stability compared to non-methylated analogs (e.g., 3-(Benzenesulfonyl)-1-methylquinolin-4-one) due to steric hindrance and lipophilicity modulation .

Pyrrolidine vs. Piperidine : Replacing piperidine (in the hypothetical analog) with pyrrolidine may alter conformational flexibility, affecting target selectivity. Pyrrolidine’s smaller ring size (5-membered vs. 6-membered) could reduce off-target interactions .

Limitations of Current Evidence

The provided materials focus on crystallographic software (SHELX) and ring-puckering theory, which are tangential to the compound’s comparative analysis. For instance:

Recommendations for Further Research

Structural Studies : Use SHELX or similar tools to resolve the compound’s crystal structure, enabling precise comparisons of bond lengths, angles, and puckering parameters with analogs .

Pharmacological Profiling : Evaluate kinase inhibition, antimicrobial activity, and cytotoxicity to establish structure-activity relationships (SAR).

Computational Modeling : Compare electronic properties (e.g., HOMO-LUMO gaps) with analogs to predict reactivity and binding modes.

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and verify the absence of undesired isomers. For example, the pyrrolidinyl group’s protons resonate between δ 2.5–3.5 ppm, while sulfonyl groups influence aromatic proton shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da). Fragmentation patterns help confirm functional groups like the sulfonyl moiety .

- X-ray Crystallography : Employ SHELX software for solving crystal structures, particularly to resolve ambiguities in stereochemistry or substituent orientation. Single-crystal diffraction at 100 K is recommended for high-resolution data .

- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm .

Q. How can researchers optimize the multi-step synthesis of this compound?

- Methodological Answer :

- Stepwise Optimization :

Sulfonylation : React the quinoline precursor with 3,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions. Use triethylamine (2.5 eq) as a base .

Pyrrolidine Introduction : Substitute the leaving group (e.g., chloride) at position 7 with pyrrolidine in dimethylformamide (DMF) at 80°C for 12 hours .

Fluorination : Use Selectfluor® in acetonitrile under inert conditions to ensure regioselective fluorination at position 6 .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol improves yield (>75%) and purity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure. Include positive controls like doxorubicin and calculate IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase IV or DNA gyrase to evaluate mechanism of action .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with:

- Different sulfonyl groups (e.g., 3-chloro vs. 3,4-dimethyl) to assess hydrophobic interactions .

- Alternative heterocycles (piperidinyl vs. pyrrolidinyl) to probe steric effects on target binding .

- Data Analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with IC values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks :

Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .

Purity Validation : Re-analyze disputed compounds via HPLC-MS to confirm absence of impurities (>99%) .

- Meta-Analysis : Apply mixed-effects models to aggregate data from multiple studies, adjusting for variables like cell line passage number or solvent choice (DMSO vs. ethanol) .

Q. How can crystallographic data address challenges in understanding conformational flexibility?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices in low-symmetry space groups (e.g., P2) .

- Dynamic NMR : Complement crystallography with variable-temperature NMR (VT-NMR) to study ring puckering in the dihydroquinolinone core .

Q. What computational methods predict metabolic stability and degradation pathways?

- Methodological Answer :

- In Silico Tools :

CYP450 Metabolism : Use StarDrop’s P450 Module to predict sites of oxidation (e.g., fluorophenyl ring) .

Metabolite ID : LC-MS/MS with HO isotopic labeling to trace hydroxylation or sulfonyl cleavage .

- In Vitro Validation : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF analysis .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.